(2r,3r)-2,3-diaminobutanoic Acid
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Overview
Description
D-Erythro-2,3-diaminobutyric acid is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by the presence of two amino groups attached to the second and third carbon atoms of a butanoic acid backbone. The compound has the molecular formula C₄H₁₀N₂O₂ and is known for its unique stereochemistry, with both amino groups in the D-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythro-2,3-diaminobutyric acid typically involves the use of starting materials such as 2,3-dihydroxybutanoic acid or its derivatives. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2,3-dihydroxybutanoic acid are protected using suitable protecting groups such as acetyl or benzyl groups.
Amination: The protected intermediate is then subjected to amination reactions using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield D-Erythro-2,3-diaminobutyric acid.
Industrial Production Methods
Industrial production of D-Erythro-2,3-diaminobutyric acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These microorganisms are often optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Erythro-2,3-diaminobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives such as 2,3-dioxobutanoic acid.
Reduction: Amine derivatives like 2,3-diaminobutane.
Substitution: N-alkyl or N-acyl derivatives of D-Erythro-2,3-diaminobutyric acid.
Scientific Research Applications
D-Erythro-2,3-diaminobutyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme catalysis and as a substrate for various biochemical reactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of D-Erythro-2,3-diaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate for enzymes, thereby modulating their activity. The pathways involved may include amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Erythro-2,3-diaminobutyric acid: Similar in structure but with L-configuration.
2,4-Diaminobutyric acid: Differing in the position of the amino groups.
2,3-Diaminopropanoic acid: Lacking one carbon in the backbone compared to D-Erythro-2,3-diaminobutyric acid.
Uniqueness
D-Erythro-2,3-diaminobutyric acid is unique due to its specific stereochemistry and the presence of two amino groups on adjacent carbon atoms. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
25023-78-3 |
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Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3R)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m1/s1 |
InChI Key |
SXGMVGOVILIERA-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)N |
Canonical SMILES |
CC(C(C(=O)O)N)N |
Origin of Product |
United States |
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